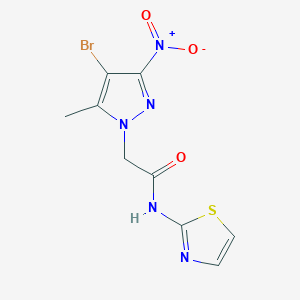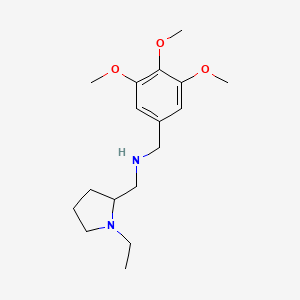![molecular formula C22H20Cl2N2O B11066864 (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11066864.png)
(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazino[3,2,1-jk]carbazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hexahydro-pyrazino-carbazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting the molar ratios of reactants and the choice of solvents.
Chemical Reactions Analysis
(3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Similar compounds to (3,4-dichlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone include other pyrazino[3,2,1-jk]carbazole derivatives, such as:
- (8-methyl-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-3(2H)-yl)(3-(trifluoromethyl)phenyl)methanone
- 8-methyl-3a,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole-3(2H)-carboxamide
These compounds share structural similarities but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile.
Properties
Molecular Formula |
C22H20Cl2N2O |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone |
InChI |
InChI=1S/C22H20Cl2N2O/c1-13-5-8-19-16(11-13)15-3-2-4-20-21(15)25(19)9-10-26(20)22(27)14-6-7-17(23)18(24)12-14/h5-8,11-12,20H,2-4,9-10H2,1H3 |
InChI Key |
YDDGCPDNZBKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B11066785.png)

![N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11066795.png)
![N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11066796.png)


![2-[5-(1H-imidazol-1-yl)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11066828.png)
![6-chloro-3-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11066833.png)
![3-[(4-iodophenyl)amino]tetrahydro-4H-furo[2,3-b]pyran-2(3H)-one](/img/structure/B11066840.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11066843.png)
![3-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypyridine](/img/structure/B11066844.png)
![5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11066854.png)
![3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066857.png)

